3-Bromo-2-nitrophenol (CAS 76361-99-4) is a highly functionalized, tri-substituted aromatic building block characterized by a contiguous 1,2,3-substitution pattern. Commercially, it is procured primarily as a specialized precursor for the synthesis of 2-amino-3-bromophenol derivatives, complex diaryl ethers, and macrocyclic peptides. Its value in industrial and laboratory workflows stems from its orthogonal reactivity vectors—a reducible nitro group and a cross-coupleable bromo group—combined with an unusually high acidity (pKa ~4.49) driven by the synergistic electron-withdrawing effects of its adjacent substituents [1].
Generic substitution of 3-bromo-2-nitrophenol with more abundant isomers, such as 4-bromo-2-nitrophenol or 5-bromo-2-nitrophenol, routinely fails in advanced synthesis because those alternatives lack the contiguous 1,2,3-substitution pattern necessary to construct 2-amino-3-bromophenol cores [1]. Beyond regiochemistry, the specific steric congestion of the adjacent ortho-nitro and meta-bromo groups synergistically depresses the phenol’s pKa to approximately 4.49, rendering it an exceptionally potent pronucleophile . Substituting a less acidic, less congested isomer in sterically demanding etherifications (such as complex Mitsunobu macrocyclizations) leads to drastic yield reductions and unacceptable byproduct formation, making the exact 3-bromo isomer a strict procurement requirement for these pathways.
3-Bromo-2-nitrophenol is highly sensitive to atmospheric moisture, forming a labile, colorless hydrate that melts at 35 °C. In dry air, it converts to a bright yellow, anhydrous form melting at 65–67 °C. This contrasts sharply with closely related analogs like 3-chloro-2-nitrophenol, which forms a much more air-stable hydrate [1].
| Evidence Dimension | Melting point and hydration state stability |
| Target Compound Data | Hydrate m.p. 35 °C; Anhydrous m.p. 65–67 °C (highly labile/humidity sensitive) |
| Comparator Or Baseline | 3-chloro-2-nitrophenol (forms a stable hydrate) |
| Quantified Difference | 30 °C melting point shift based on hydration; extreme sensitivity to atmospheric humidity compared to the chloro-analog |
| Conditions | Ambient storage in dry vs. moist air |
Industrial buyers and process chemists must implement strict humidity controls during storage and weighing to ensure accurate stoichiometry and reproducible downstream reactions.
3-Bromo-2-nitrophenol exhibits a highly depressed pKa of approximately 4.49, driven by the synergistic electron-withdrawing effects of the adjacent nitro and bromo groups. In complex macrocyclization protocols, this compound achieves a 60% isolated yield on a 500 mg scale when used as a pronucleophile with PMe3 and TMAD, conditions under which standard carbon-based or less acidic nucleophiles fail or generate significant byproducts [1].
| Evidence Dimension | Pronucleophile pKa and Etherification Yield |
| Target Compound Data | pKa ~4.49; 60% yield in highly congested PMe3/TMAD Mitsunobu displacement |
| Comparator Or Baseline | Standard mono-nitrophenols (pKa ~7.2) / Standard carbon nucleophiles |
| Quantified Difference | ~2.7 pKa unit drop; enables preparative-scale (500 mg) yield where standard reagents fail |
| Conditions | PMe3/TMAD in toluene |
Buyers synthesizing complex ether-linked APIs or macrocycles must select this highly acidic isomer to ensure the Mitsunobu displacement proceeds efficiently without degrading sensitive intermediates.
The specific 1,2,3-substitution pattern of 3-bromo-2-nitrophenol is essential for accessing unique bis-substituted aromatic amide antibiotics. During the synthesis of MRSA-active scaffolds, reduction and subsequent coupling of 3-bromo-2-nitrophenol delivered the target intermediate in an 83% yield, matching the efficiency of the 5-bromo-2-nitrophenol baseline but providing the critical meta-bromo vector required for optimal structure-activity relationship (SAR) profiling [1].
| Evidence Dimension | Synthetic yield of targeted aromatic amide intermediate |
| Target Compound Data | 83% yield (3-bromo derivative) |
| Comparator Or Baseline | 5-bromo-2-nitrophenol (used in parallel procedures) |
| Quantified Difference | Equivalent high yield (83%) but delivers the strictly required 3-bromo regiochemistry |
| Conditions | Standard reduction and amide coupling protocols |
Procurement for SAR library generation requires this exact isomer to access the 3-bromo vector without sacrificing synthetic throughput or yield.
Due to its low pKa and unique steric profile, 3-bromo-2-nitrophenol is the optimal pronucleophile for challenging Mitsunobu etherifications, such as those required in the total synthesis of Darobactin A and related macrocyclic antibiotics [1].
The compound serves as a direct, high-yield precursor for 2-amino-3-bromophenol, which is subsequently used to build bis-substituted aromatic amides and benzoxazole cores for MRSA antibiotic discovery [2].
The orthogonal reactivity of the phenol, nitro, and bromo groups allows it to serve as a central hub for regioselective cross-coupling (e.g., Stille or Suzuki reactions at the bromo position via triflate intermediates), enabling the synthesis of highly functionalized 1,2,3-trisubstituted benzenes [3].
Corrosive;Irritant